molecular formula C16H18N2OS B1288117 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde CAS No. 886362-09-0

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1288117
CAS No.: 886362-09-0
M. Wt: 286.4 g/mol
InChI Key: FHIMEHYUGUTTTB-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is an organic compound that features a thiazole ring substituted with a benzylpiperidine moiety and an aldehyde group

Scientific Research Applications

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential pharmacological effects.

Safety and Hazards

The safety and hazards of “2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde” would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase-A and -B, enzymes responsible for the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin . This selectivity can alter neurotransmitter levels, impacting cell signaling pathways and gene expression related to neurotransmission and mood regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, promoting the release of neurotransmitters such as dopamine and norepinephrine . Additionally, it functions as a monoamine oxidase inhibitor, preventing the breakdown of these neurotransmitters . These interactions lead to increased neurotransmitter levels, which can influence various physiological and psychological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on neurotransmitter levels, but these effects may diminish as the compound degrades . In vitro and in vivo studies have demonstrated that its impact on cellular function can persist for several hours, but the exact duration depends on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which metabolizes neurotransmitters . By inhibiting these enzymes, the compound can alter metabolic flux and increase the levels of certain metabolites. This interaction can have significant effects on physiological processes, particularly those related to neurotransmission.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This transport is crucial for its activity, as it needs to reach specific cellular compartments to exert its effects. The compound’s distribution can also affect its localization and accumulation within tissues, influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its target sites within the cell, where it can interact with enzymes and other biomolecules to exert its effects. The precise localization can also influence its activity and function, as different cellular compartments may have varying environments and conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group can be introduced via a nucleophilic substitution reaction where 4-benzylpiperidine reacts with a suitable electrophile, such as a halogenated thiazole derivative.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the thiazole derivative is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(4-Benzylpiperidino)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(4-Benzylpiperidino)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A compound with a similar benzylpiperidine moiety but lacking the thiazole ring and aldehyde group.

    2-Benzylpiperidine: Another benzylpiperidine derivative with different substitution patterns.

    Benzylpiperazine: A structurally related compound with a piperazine ring instead of a piperidine ring.

Uniqueness

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the thiazole ring and the aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-12-15-11-17-16(20-15)18-8-6-14(7-9-18)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIMEHYUGUTTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=C(S3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594724
Record name 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-09-0
Record name 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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